Structural Differentiation: Piperidine-3-Carboxamide Core vs. Acyclic Acetamide Scaffolds in N-(2-Benzoyl-4-chlorophenyl) Series
CAS 1000949-18-7 contains a 1-(methylsulfonyl)piperidine-3-carboxamide core, whereas the majority of published N-(2-benzoyl-4-chlorophenyl) derivatives employ a flexible acyclic acetamide or benzamide linker [1]. The cyclic piperidine scaffold introduces conformational restriction that may alter target binding entropy and selectivity relative to linear analogs. The methylsulfonyl group further differentiates the compound by increasing hydrogen-bond acceptor count (5 vs. 3–4 for acetamide analogs) and TPSA (91.9 Ų) [2]. No direct comparative bioactivity data exist between this compound and any named comparator.
| Evidence Dimension | Structural scaffold and computed physicochemical properties |
|---|---|
| Target Compound Data | Piperidine-3-carboxamide core; MW 420.9; TPSA 91.9 Ų; HBA 5; XLogP3 3.4 |
| Comparator Or Baseline | N-(2-benzoyl-4-chlorophenyl)-2-(piperazin-1-yl)acetamides: MW ~400–450 range; TPSA typically 70–85 Ų; HBA 4–5; flexible acyclic chain [1] |
| Quantified Difference | TPSA increase of ~7–22 Ų; molecular shape divergence (cyclic vs. acyclic); no activity difference quantified |
| Conditions | Computed molecular properties (PubChem/XLogP3); no comparative biological assay available |
Why This Matters
For procurement decisions, the cyclic sulfonamide-piperidine architecture offers a distinct chemical space relative to published acetamide-based N-(2-benzoyl-4-chlorophenyl) compounds, which may translate to differentiated target profiles — but this remains unverified by experimental data.
- [1] Kumar A, et al. Synthesis, Computational and Pharmacological Evaluation of N-(2-benzoyl-4-chlorophenyl)-2-(4-(Substituted Phenyl) Piperazin-1-yl) Acetamides as CNS Agents. 2017. View Source
- [2] Kuujia.com. CAS 1000949-18-7 compound information page. Computed properties from PubChem/XLogP3. Accessed 2026. View Source
